molecular formula C17H22N4OS B2713785 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1788949-99-4

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No. B2713785
CAS RN: 1788949-99-4
M. Wt: 330.45
InChI Key: XQVDTUSKLMDKCN-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,3-triazole ring, a piperidine ring, a thiophene ring, and a cyclopentyl group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures have been synthesized using click chemistry . This involves the reaction of azides and alkynes to form 1,2,3-triazole rings .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The 1,2,3-triazole ring and the piperidine ring could potentially form a bicyclic structure . The thiophene and cyclopentyl groups would likely be pendant groups attached to this core structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The 1,2,3-triazole ring is generally stable but can participate in reactions with electrophiles . The piperidine ring can act as a base or nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a 1,2,3-triazole ring could contribute to thermal stability .

Scientific Research Applications

HSP90 Inhibition for Anticancer Therapy

Heat shock protein 90 (HSP90) is a promising target for anticancer drug development. HSP90 inhibitors can selectively disrupt tumor cells by interfering with protein folding and assembly. Researchers have rationally designed a series of 4-(1H-1,2,3-triazol-1-yl)benzamides, including compounds 6b, 6l, 6m, 6n, 6t, and 6u, as HSP90 inhibitors. These compounds exhibit significant HSP90α binding affinity, with 6u showing potent anti-proliferative activity in Capan-1 cell lines. Molecular modeling studies confirm their interaction with HSP90 binding sites through hydrogen bonds and hydrophobic interactions .

Apoptosis Induction in Breast Cancer Cells

Compound 10ec, a derivative of the triazole scaffold, induces apoptosis in BT-474 breast cancer cells. Detailed biological studies, including acridine orange/ethidium bromide (AO/EB) staining and annexin V-FITC/propidium iodide assays, support its apoptotic effects. Additionally, clonogenic assays demonstrate concentration-dependent inhibition of colony formation in BT-474 cells by 10ec .

Deep-Red Electroluminescence via Ionic Iridophosphors

Using 1-(thiophen-2-yl)isoquinoline as a cyclometalating ligand, researchers have designed high-efficiency deep-red emissive ionic iridophosphors (Ira and Irb). These compounds, featuring bulky tetraarylborate anions, exhibit intense deep-red room-temperature phosphorescence in both solution and aggregated states. They serve as triplet emitters in solution-processed deep-red electroluminescent devices, with maximum external quantum efficiencies of 7.3% (Ira) and 10.2% (Irb) .

Thiophene Derivatives as Anti-Inflammatory Agents

Thiophene-containing compounds, such as 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea, have demonstrated anti-inflammatory properties. These molecules may hold promise for therapeutic applications in inflammation-related conditions .

Synthesis of Tricyclic Naphtho[2,1-b]thiophene-4,5-diones

The thienannulation of naphthalene-1,2-dione with α-enolic dithioesters leads to the synthesis of tricyclic 2,3-disubstituted naphtho[2,1-b]thiophene-4,5-diones. These compounds may find applications in materials science and organic synthesis .

Biological Activities of 1,2,3-Triazole Derivatives

The 1,2,3-triazole ring system, easily obtained through copper-catalyzed click reactions, exhibits diverse biological activities, including antibacterial, antimalarial, and antiviral effects .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target molecule. For example, some 1,2,3-triazole compounds have been found to inhibit tubulin polymerization .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and reactivity. Some 1,2,4-triazole compounds are classified as hazardous due to their acute toxicity .

properties

IUPAC Name

(1-thiophen-2-ylcyclopentyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c22-16(17(7-1-2-8-17)15-4-3-13-23-15)20-10-5-14(6-11-20)21-12-9-18-19-21/h3-4,9,12-14H,1-2,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVDTUSKLMDKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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